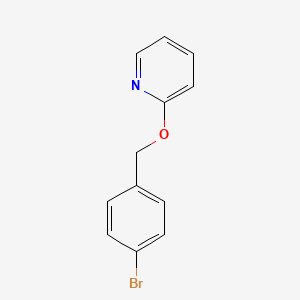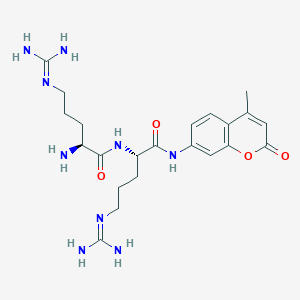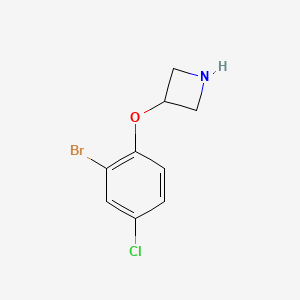
3-(2-Bromo-4-chlorophenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-chlorophenoxy)azetidine is a chemical compound with the molecular formula C9H9BrClNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and chlorine atom on the phenoxy ring, making it a halogenated azetidine derivative. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenoxy)azetidine typically involves the reaction of 2-bromo-4-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product. The scalability of the synthesis process is crucial for large-scale production, and process optimization is often conducted to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the azetidine ring to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or amino derivatives of the phenoxy ring.
Oxidation Products: Azetidinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives of the azetidine ring.
Scientific Research Applications
3-(2-Bromo-4-chlorophenoxy)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where halogenated azetidines may exhibit beneficial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenoxy ring can form halogen bonds with biological macromolecules, influencing their function. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with biological targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4-fluorophenoxy)azetidine: Similar structure but with a fluorine atom instead of chlorine.
3-(2-Chloro-4-bromophenoxy)azetidine: Similar structure but with the positions of bromine and chlorine atoms swapped.
3-(2-Iodo-4-chlorophenoxy)azetidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromo-4-chlorophenoxy)azetidine is unique due to the specific combination of bromine and chlorine atoms on the phenoxy ring, which imparts distinct chemical properties and reactivity. The presence of both halogens allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-bromo-4-chlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRSJNMGBOLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
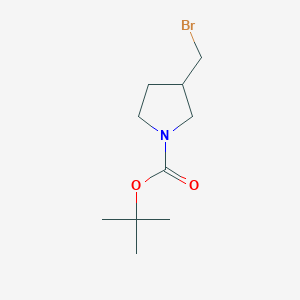
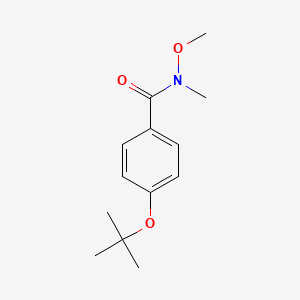
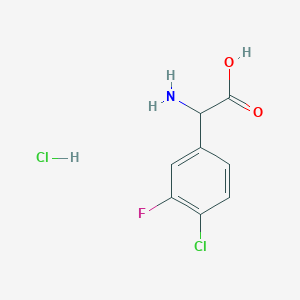

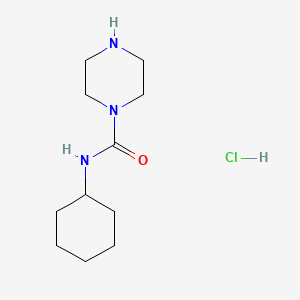
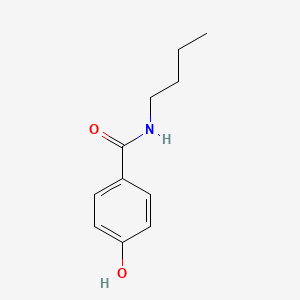

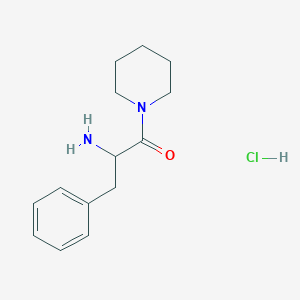
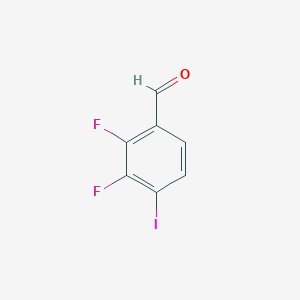
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
